

Measuring CCR1 Expression on Leukocytes via Flow Cytometry: An Application Note

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CCR1 antagonist

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This document provides a detailed protocol for the measurement of C-C Motif Chemokine Receptor 1 (CCR1) expression on various leukocyte subsets using flow cytometry. CCR1, also known as CD191, is a G protein-coupled receptor that plays a crucial role in inflammatory responses by mediating the migration of immune cells.^{[1][2][3]} Its ligands include several chemokines such as CCL3 (MIP-1 α), CCL5 (RANTES), and CCL7 (MCP-3).^{[3][4]} Accurate quantification of CCR1 expression on leukocytes is vital for understanding its role in various pathological conditions and for the development of targeted therapeutics.

Data Presentation: CCR1 Expression on Leukocyte Subsets

The expression of CCR1 varies among different leukocyte populations. The following table summarizes typical expression patterns based on published literature. Note that expression levels can be influenced by activation status and disease state.

Leukocyte Subset	Typical CCR1 Expression Level	References
Monocytes	High	[5] [6]
Macrophages	High	[6]
Neutrophils	Low to moderate (can be induced by IFN- γ)	[1] [5] [7]
Eosinophils	Low to moderate	[1] [5]
Basophils	High	[5]
T Lymphocytes	Low to variable	[1] [7]
B Lymphocytes	Variable, reported in some lymphomas	[8]

Experimental Protocol: Staining of Whole Blood for CCR1 Expression

This protocol details the steps for staining human whole blood to analyze CCR1 expression on leukocyte subsets.

Materials:

- Whole Blood: Collected in EDTA or heparin-coated tubes.
- Anti-Human CCR1 Antibody: A fluorochrome-conjugated monoclonal antibody validated for flow cytometry (e.g., from Thermo Fisher Scientific, BioLegend, or Abcam).[\[1\]](#)[\[2\]](#)[\[9\]](#)[\[10\]](#)
- Leukocyte Subset Markers: Fluorochrome-conjugated antibodies to identify specific leukocyte populations (e.g., CD14 for monocytes, CD16 for neutrophils, CD3 for T cells, CD19 for B cells).
- Red Blood Cell (RBC) Lysis Buffer: A commercial 1X or 10X lysis buffer containing ammonium chloride is recommended.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Flow Cytometry Staining Buffer: PBS with 1-2% BSA and 0.1% sodium azide.
- Compensation Beads: For single-color compensation controls.[\[16\]](#)
- Viability Dye: An impermeant nucleic acid dye to exclude dead cells.[\[17\]](#)
- Flow Cytometer: Equipped with appropriate lasers and filters for the chosen fluorochromes.

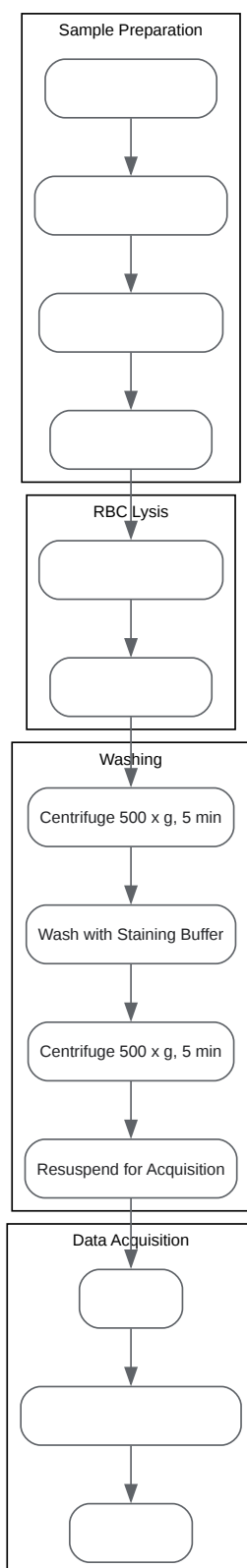
Procedure:

- Antibody Cocktail Preparation: Prepare a master mix of fluorochrome-conjugated antibodies (anti-CCR1 and leukocyte markers) at their predetermined optimal concentrations in flow cytometry staining buffer. Keep the cocktail protected from light.
- Blood Aliquoting: Add 100 μ L of anticoagulated whole blood to the bottom of a 5 mL polystyrene flow cytometry tube.
- Staining: Add the appropriate volume of the antibody cocktail to the whole blood. Vortex gently and incubate for 20-30 minutes at room temperature, protected from light.[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Red Blood Cell Lysis:
 - Add 2 mL of 1X RBC Lysis Buffer to each tube.[\[14\]](#)[\[17\]](#)
 - Vortex immediately and incubate for 10-15 minutes at room temperature, protected from light.[\[14\]](#) Lysis can be monitored by the solution becoming clear.[\[12\]](#)
- Washing:
 - Centrifuge the tubes at 500 x g for 5 minutes at 4°C.[\[14\]](#)[\[17\]](#)
 - Discard the supernatant without disturbing the cell pellet.
 - Resuspend the cell pellet in 2 mL of flow cytometry staining buffer and repeat the centrifugation step.
- Final Resuspension: Resuspend the final cell pellet in 300-500 μ L of flow cytometry staining buffer.

- Viability Staining (Optional but Recommended): If a viability dye is being used, add it to the final cell suspension according to the manufacturer's instructions.[\[17\]](#)
- Data Acquisition:
 - Filter the cell suspension through a 35-45 μm mesh to ensure a single-cell suspension before acquisition.[\[18\]](#)
 - Acquire the samples on a flow cytometer. Collect a sufficient number of events to analyze rare populations.
 - Use single-color stained compensation beads or cells to set up the compensation matrix to correct for spectral overlap.[\[16\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Mandatory Visualizations

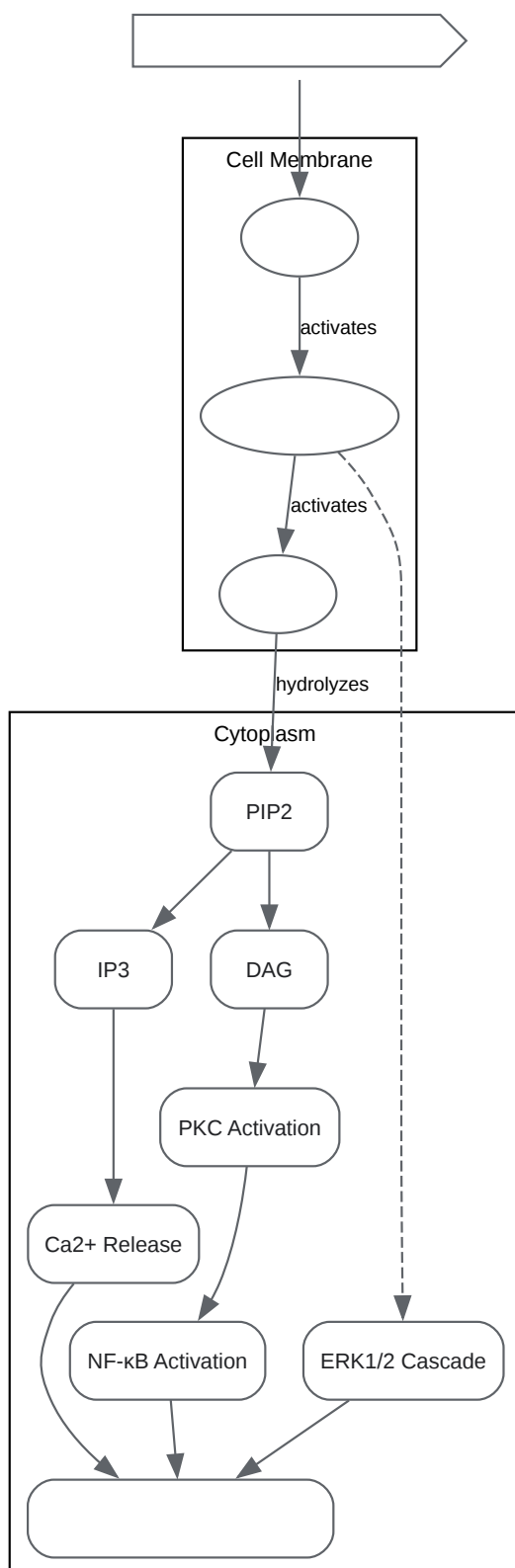
Experimental Workflow Diagram



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Caption: Workflow for measuring CCR1 expression on leukocytes from whole blood.

CCR1 Signaling Pathway Diagram

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Caption: Simplified CCR1 signaling pathway leading to leukocyte migration.

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References

- 1. CCR1 Monoclonal Antibody (8E10F9) (MA5-31672) [thermofisher.com]
- 2. Anti-CCR1 antibody [8E10G6] (ab233832) | Abcam [abcam.com]
- 3. CCR1 - Wikipedia [en.wikipedia.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Surface expression of CC- and CXC-chemokine receptors on leucocyte subsets in inflammatory joint diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemokine Receptors CCR1 and CCR2 on Peripheral Blood Mononuclear Cells of Newly Diagnosed Patients with the CD38-Positive Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. CCR1 Polyclonal Antibody (PA1-41062) [thermofisher.com]
- 11. apexbt.com [apexbt.com]
- 12. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 13. inventbiotech.com [inventbiotech.com]
- 14. RBC Lysis Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 15. biocompare.com [biocompare.com]
- 16. Compensation Controls | McGovern Medical School [med.uth.edu]
- 17. Whole Blood Staining Protocol for Flow Cytometry Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 18. bowdish.ca [bowdish.ca]

- 19. researchgate.net [researchgate.net]
- 20. miltenyibiotec.com [miltenyibiotec.com]
- 21. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 22. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 23. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
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